N-[4-(dimethylamino)benzyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, a dimethylamino group, a fluorine atom, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: This involves the reaction of 4-fluorobenzoyl chloride with a suitable amine to form the benzamide core.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions.
Attachment of the Furan Ring: The furan ring is often introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)phenyldiphenylphosphine
- 4-(Diphenylphosphino)-N,N-dimethyl-benzenamine
- 4-(Diphenylphosphino)-N,N-dimethylaniline
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-4-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both a fluorine atom and a furan ring, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C21H21FN2O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21FN2O2/c1-23(2)19-11-5-16(6-12-19)14-24(15-20-4-3-13-26-20)21(25)17-7-9-18(22)10-8-17/h3-13H,14-15H2,1-2H3 |
InChI Key |
NHJKNQFEFSQMAJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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